Methyl 13-cis-4-Oxoretinoate
Description
Historical Context of Retinoid Research and its Derivatives
Retinoid research has its roots in the early 20th century with the discovery of vitamin A as an essential factor for embryonic viability. nih.gov This initial finding paved the way for the exploration of vitamin A's derivatives and their biological functions. nih.govsci-hub.se Over the decades, the field has expanded significantly, leading to the identification and synthesis of a vast family of compounds known as retinoids. These include natural derivatives like retinol (B82714), retinaldehyde, and retinoic acid, as well as numerous synthetic analogs. nih.govwikipedia.org
The therapeutic potential of retinoids in dermatology became a major focus of research, particularly in the treatment of skin aging and various skin disorders. nih.govbiomedgrid.com This led to the development of different generations of retinoids, each with distinct molecular structures and receptor selectivities. wikipedia.org The first generation comprises naturally occurring isomers, while subsequent generations include synthetic analogs designed for improved stability and targeted action. wikipedia.org The ongoing investigation into retinoid metabolism and activity continues to uncover new derivatives and their roles in cellular processes. sci-hub.seresearchgate.net
Identification and Classification of Methyl 13-cis-4-Oxoretinoate as a Retinoic Acid Derivative
This compound is classified as a derivative of retinoic acid. bio-equip.cn Specifically, it is the methyl ester form of 13-cis-4-Oxoretinoic acid, which itself is a metabolite of isotretinoin (B22099) (13-cis-retinoic acid). medchemexpress.com Its molecular formula is C₂₁H₂₈O₃. This compound is recognized within the broader class of retinoids, which are compounds derived from vitamin A. ontosight.ai
The identification of this compound and its parent acid, 13-cis-4-oxoretinoic acid, has been facilitated by analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry. iarc.fr These methods have been crucial in detecting its presence as a major circulating metabolite of 13-cis-retinoic acid in human plasma. iarc.fr
Significance of 13-cis Configuration and 4-Oxo Group in Retinoid Biology
The specific chemical structure of this compound, characterized by the 13-cis configuration and the 4-oxo group, plays a crucial role in its biological properties. ontosight.ai
The 13-cis configuration refers to the geometry around the 13th carbon-carbon double bond in the polyene side chain. ontosight.ai This stereoisomerism can influence how the molecule interacts with biological targets. ontosight.ai For instance, the 13-cis configuration may lead to a reduced binding affinity for retinoic acid receptors (RARs) compared to their all-trans counterparts. While 13-cis-retinoic acid itself has low activity in transactivation assays, it is believed that its biological effects may be mediated through isomerization to all-trans-retinoic acid. iarc.froup.com
Overview of Research Applications for this compound
This compound is utilized in various scientific research applications, primarily as a reference standard in analytical chemistry for the study of retinoids. Its stability compared to the free acid form makes it particularly useful for this purpose.
In biological research, it is investigated for its potential role in cellular processes such as differentiation and proliferation. The broader family of retinoids, including this derivative, is studied for its effects on gene regulation, apoptosis, and cell growth, which are mediated through interactions with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). ontosight.ai These investigations are pertinent to understanding its potential in dermatological and oncological contexts. ontosight.ai For example, research has explored the potential of related 4-oxoesters of retinoic acid as depigmenting agents. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFDGSDUILKPM-ZTXQEUQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440537 | |
| Record name | Methyl 13-cis-4-Oxoretinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71748-57-7 | |
| Record name | Methyl 13-cis-4-Oxoretinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action and Cellular Signaling
Modulation of Gene Transcription via Retinoic Acid-Responsive Elements (RAREs)
The RAR/RXR heterodimer, once formed and activated by a ligand, binds to specific sequences in the promoter regions of target genes known as Retinoic Acid-Responsive Elements (RAREs) nih.govbiorxiv.org. This binding is the primary mechanism through which retinoids, including metabolites like Methyl 13-cis-4-Oxoretinoate, exert control over gene expression. RAREs typically consist of two direct repeats of the consensus sequence 5'-AGGTCA-3', separated by a specific number of nucleotides nih.gov.
In the absence of a ligand, the RAR/RXR heterodimer bound to a RARE is typically associated with a complex of corepressor proteins. These corepressors recruit histone deacetylases, which maintain a condensed chromatin structure, thereby repressing gene transcription wikipedia.orgnih.govbiorxiv.org.
Upon the binding of an agonist ligand like a 4-oxo-retinoid to the RAR subunit, the induced conformational change leads to the dissociation of the corepressor complex wikipedia.orgnih.gov. This unmasked surface of the receptor then serves as a docking site for coactivator proteins. These coactivators recruit histone acetyltransferases and other chromatin-remodeling enzymes, which lead to a more open chromatin structure, facilitating the assembly of the transcription machinery and the initiation of gene expression wikipedia.orgnih.gov.
The recruitment of coactivators and the subsequent initiation of transcription lead to the up- or down-regulation of a wide array of target genes. The genes regulated by retinoids are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. For instance, 4-oxo-retinoic acid has been shown to be a highly active metabolite that can modulate positional specification in early embryos and regulate growth and differentiation nih.gov. Studies have also demonstrated that 4-oxo-retinoids can inhibit the proliferation of certain cancer cells and regulate the expression of genes involved in cellular homeostasis in skin cells caymanchem.comnih.gov. The specific set of genes regulated by this compound will depend on the cellular context and the accessibility of RAREs within the chromatin.
Differentiation and Proliferation Modulation
The modulation of cellular differentiation and proliferation is a hallmark of retinoid activity. Studies on 4-oxo-13-cis-retinoic acid have demonstrated its significant role in these processes, particularly in neuroblastoma cells.
Research has shown that 4-oxo-13-cis-retinoic acid is as potent as its precursor, 13-cis-retinoic acid, in inducing neuronal differentiation in human neuroblastoma cell lines. jkns.or.krmdpi.com This is a critical finding, as differentiation-based therapy is a key strategy in the treatment of neuroblastoma. mdpi.com
In a comprehensive study, the effects of 4-oxo-13-cis-retinoic acid on neuroblastoma cell lines were assessed, revealing its capacity to induce neurite outgrowth, a key morphological indicator of neuronal differentiation. jkns.or.krnih.gov This effect was observed to be comparable to that of 13-cis-retinoic acid. jkns.or.krmdpi.com The induction of differentiation by 4-oxo-13-cis-retinoic acid is also associated with the upregulation of retinoid acid receptor-β (RARβ) mRNA and protein levels, which is a known mechanism for retinoid-induced differentiation. jkns.or.kr
| Cell Line | Compound | Concentration | Differentiation Marker | Outcome |
| SMS-KCNR | 4-oxo-13-cis-retinoic acid | 5 µM | Neurite Outgrowth | Significant induction, comparable to 13-cis-retinoic acid jkns.or.kr |
| SMS-LHN | 4-oxo-13-cis-retinoic acid | 5 µM | Neurite Outgrowth | Significant induction, comparable to 13-cis-retinoic acid jkns.or.kr |
| Multiple NB lines | 4-oxo-13-cis-retinoic acid | Not specified | RARβ expression | Increased expression, similar to 13-cis-retinoic acid jkns.or.kr |
Concurrent with its differentiation-inducing effects, 4-oxo-13-cis-retinoic acid effectively inhibits the proliferation of neuroblastoma cells. jkns.or.krmdpi.com Studies have demonstrated that this compound can suppress the growth of various neuroblastoma cell lines with an efficacy equivalent to that of 13-cis-retinoic acid. jkns.or.kr
Flow cytometry analysis has revealed that treatment with 4-oxo-13-cis-retinoic acid leads to a significant decrease in the percentage of cells in the S-phase of the cell cycle, indicating a block in DNA synthesis and cell proliferation. nih.gov For instance, in one study, the percentage of cells in the S-phase was reduced from approximately 22.6% in control cells to about 7% in cells treated with 4-oxo-13-cis-retinoic acid. nih.gov This anti-proliferative effect is also associated with the downregulation of MYCN, an oncogene that drives the proliferation of neuroblastoma cells. jkns.or.kr
| Cell Line | Compound | Concentration | Proliferation Metric | Outcome |
| Six NB cell lines | 4-oxo-13-cis-retinoic acid | Up to 10 µM | Growth Inhibition | Over 90% inhibition in some lines, comparable to 13-cis-retinoic acid mdpi.com |
| NB cell lines | 4-oxo-13-cis-retinoic acid | 5 µM | % of Cells in S-phase | Significant decrease, similar to 13-cis-retinoic acid nih.gov |
| Multiple NB lines | 4-oxo-13-cis-retinoic acid | Not specified | MYCN expression | Decreased mRNA and protein levels, similar to 13-cis-retinoic acid jkns.or.kr |
While the direct apoptotic effects of 4-oxo-13-cis-retinoic acid are not as extensively documented, the parent compound, 13-cis-retinoic acid, is known to induce apoptosis in various cancer cell lines. nih.govnih.gov In human sebocytes, 13-cis-retinoic acid has been shown to induce apoptosis through a mechanism that is independent of retinoic acid receptors (RARs). nih.gov This involves increased Annexin V-FITC staining, TUNEL staining, and cleaved caspase-3 protein. nih.gov
In Dalton's lymphoma ascites cells, 13-cis-retinoic acid mediates apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein caspase-3. nih.gov In neuroblastoma cell lines, 13-cis-retinoic acid has also been reported to induce apoptosis. jkns.or.kr Given the comparable biological activities of 4-oxo-13-cis-retinoic acid and 13-cis-retinoic acid in other cellular processes, it is plausible that the 4-oxo metabolite also contributes to apoptosis, although further research is needed to confirm this.
Impact of Stereoisomerism (13-cis vs. all-trans) on Receptor Binding and Bioactivity
The stereoisomerism of retinoids plays a crucial role in their receptor binding affinity and subsequent biological activity. The all-trans isomer of retinoic acid (ATRA) is a high-affinity ligand for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). In contrast, 13-cis-retinoic acid exhibits a much lower binding affinity for RARs. mdpi.com
Despite its lower receptor affinity, 13-cis-retinoic acid is biologically active, in part due to its intracellular isomerization to ATRA. However, some of its effects are also suggested to be independent of this conversion.
The introduction of a 4-oxo group can further modulate the biological activity. Studies have shown that 4-oxo-metabolites of retinoic acid, including the all-trans and 13-cis isomers, display strong and isomer-specific transcriptional regulatory activity. nih.gov While all-trans-4-oxo-retinoic acid was found to be a highly active metabolite that can modulate positional specification in early embryos and binds avidly to RARβ, the 13-cis counterpart also demonstrates significant biological effects, as seen in neuroblastoma cells. nih.govmdpi.com The comparable activity of 4-oxo-13-cis-retinoic acid to 13-cis-retinoic acid in inducing differentiation and inhibiting proliferation suggests that the 4-oxo group does not diminish its efficacy in these contexts and may even contribute to a distinct activity profile. jkns.or.kr
Biological and Therapeutic Research Applications
Research in Dermatology and Skin Disorders
Retinoids play a crucial role in the regulation of skin cell growth and differentiation, making them a cornerstone of dermatological research and treatment. The functional activity of 13-cis-retinoic acid and its 4-oxo metabolites has been demonstrated in human skin cells, where they regulate gene transcription related to growth, differentiation, and inflammation nih.govresearchgate.net.
While direct studies on Methyl 13-cis-4-Oxoretinoate are limited, the depigmenting properties of retinoids, in general, are attributed to several mechanisms. They can accelerate epidermal turnover, which leads to a quicker loss of melanin (B1238610) pigment from the skin. Furthermore, retinoids have been shown to interfere with the transfer of melanosomes to keratinocytes and may also directly inhibit tyrosinase, a key enzyme in melanin synthesis. Research on related compounds suggests that they can modulate melanogenesis, although the precise impact can vary depending on the specific retinoid and the experimental model nih.gov.
Retinoids are known to be potent regulators of epidermal cell differentiation nih.gov. They can influence the expression of various keratin (B1170402) proteins, which are structural components of the epidermis miami.edunih.gov. Studies on vitamin A analogs have shown that they can inhibit the proliferation of keratinocytes and partially inhibit their differentiation nih.gov. For instance, 13-cis-retinoic acid has been observed to affect the expression of specific differentiation-related proteins in cultured neonatal mouse epidermal keratinocytes nih.gov. The 4-oxo metabolites of retinoic acid have also been found to be functionally active in normal human epidermal keratinocytes, indicating their role in regulating skin cell differentiation nih.govresearchgate.net. It is plausible that this compound shares these regulatory effects on epidermal differentiation.
The anti-inflammatory properties of retinoids are a key aspect of their therapeutic utility in skin disorders. In vivo studies with 13-cis-retinoic acid have demonstrated a significant reduction in inflammatory markers such as erythema, edema, papules, and pustules nih.gov. This suggests that retinoids act as potent anti-inflammatory agents nih.gov. The mechanisms underlying these effects are complex and involve the modulation of various cellular pathways and signaling molecules involved in the inflammatory cascade. While specific data for this compound is not available, its structural similarity to other active retinoids suggests it may also possess anti-inflammatory properties.
Oncology and Anti-Cancer Research
Retinoids, including 13-cis-retinoic acid and its metabolites, have been extensively investigated for their potential in cancer chemoprevention and therapy nih.gov. The anti-tumor activity of 4-oxo-13-cis-retinoic acid has been shown to be comparable to that of 13-cis-retinoic acid in neuroblastoma cell lines, where it inhibits proliferation and induces differentiation nih.gov.
Ornithine decarboxylase (ODC) is a rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated ODC activity is often associated with cancer development. Retinoids have been shown to inhibit ODC activity, which is a crucial mechanism in their chemopreventive effects nih.gov. While direct studies on this compound are lacking, the general ability of retinoids to suppress ODC induction suggests a potential role for this compound in cancer prevention.
No specific data is available for this compound. The following table is based on the general inhibitory effects of retinoids on ODC activity.
| Retinoid Compound | Cell/Tissue Type | Effect on ODC Activity |
| General Retinoids | Various cancer cell lines | Inhibition of induction and activity |
The chemopreventive effects of retinoids have been demonstrated in animal models of skin carcinogenesis. For instance, 13-cis-retinoic acid has shown significant activity in preventing invasive skin carcinomas nih.gov. The mechanism of action is thought to involve the inhibition of tumor promotion stages, partly through the inhibition of ODC activity. Given the established role of retinoids in preventing skin tumors, it is hypothesized that this compound could also exhibit chemopreventive properties against carcinogen-induced skin papillomas.
No specific data is available for this compound. The following table summarizes the general findings on retinoids in the prevention of skin papillomas.
| Retinoid Compound | Animal Model | Carcinogen | Outcome |
| 13-cis-retinoic acid | Mouse | DMBA/TPA | Prevention of invasive carcinomas |
Neurobiology and Neurodegenerative Diseases
Retinoic acid signaling is crucial for the development and maintenance of the nervous system, playing key roles in neuroplasticity, learning, and memory. researchgate.netnih.gov The dysregulation of this pathway has been implicated in cognitive decline and neurodegenerative diseases like Alzheimer's. nih.gov
The controlled synthesis and degradation of retinoic acid are essential for regulating synaptic plasticity in brain regions critical for learning and memory, such as the hippocampus. researchgate.netresearchgate.net Retinoid signaling is necessary for long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms that underlie memory formation. researchgate.net The 4-oxo metabolite of retinoic acid has been identified as a potent and specific agonist for RAR-β, a receptor subtype involved in these plasticity processes. researchgate.net The ability of 4-oxo-retinoic acid to selectively activate this receptor suggests it may play a specific role in modulating synaptic strength and cognitive function. researchgate.netnih.gov
Neurite outgrowth is a fundamental process in neuronal development, plasticity, and regeneration, allowing for the formation of functional neural networks. researchgate.net All-trans retinoic acid is well-documented to promote the growth of neurites and axons in various neuronal cell types, including human neuroblastoma cells. researchgate.netnih.gov Research has confirmed that this activity is not limited to the parent compounds. The metabolite 4-oxo-13-cis-retinoic acid was found to induce neurite outgrowth in neuroblastoma cell lines with the same efficacy as 13-cis-retinoic acid, providing a clear example of its neurotrophic potential. nih.gov The mechanisms by which retinoids promote neurite outgrowth are complex and involve the activation of signaling pathways such as ERK1/2 and mTOR. biorxiv.org
| Context | Compound | Observed Role/Effect | Reference |
|---|---|---|---|
| Neuroblastoma | 4-oxo-13-cis-Retinoic Acid | Biologically active; induces differentiation and neurite outgrowth. | nih.gov |
| Acute Promyelocytic Leukemia (APL) | 4-oxo-all-trans-Retinoic Acid (4-oxo-ATRA) | Associated with treatment failure; marker of accelerated drug metabolism and resistance. | nih.gov |
| Ovarian/Breast/Neuroblastoma Cancer (Fenretinide-resistant) | 4-oxo-Fenretinide (4-oxo-4-HPR) | Potent anticancer agent; overcomes resistance to parent drug. | plos.orgaacrjournals.org |
| Neuroplasticity | 4-oxo-Retinoic Acid | Potent agonist of RAR-β, a receptor involved in synaptic plasticity. | researchgate.net |
| Dermatology (Human Skin Cells) | 4-oxo-Retinoic Acid Isomers | Biologically active; regulate gene transcription related to growth, differentiation, and inflammation. | researchgate.net |
Other Emerging Therapeutic Areas
Beyond oncology and neurobiology, research indicates that 4-oxo metabolites of retinoic acid are functionally active in other tissues. In human skin cells, isomers of 4-oxo-retinoic acid have been shown to possess strong and specific transcriptional regulatory activity. researchgate.net These metabolites influence the expression of genes and proteins that are essential for skin homeostasis, including enzymes involved in biotransformation and structural proteins. researchgate.net Specifically, 4-oxo-retinoic acid can increase the protein levels of cytokeratin 7 and 19 in human epidermal keratinocytes. caymanchem.com These findings challenge the notion that these compounds are inert end-products and suggest their potential application in dermatology for regulating skin cell growth, differentiation, and inflammation. researchgate.net
Renal Disorders
There is currently no available scientific literature detailing research on the use of this compound for the treatment or study of renal disorders. Research in the broader family of retinoids has included studies on related compounds. For instance, a phase II clinical trial of 13-cis-retinoic acid as a single agent in patients with advanced renal cell carcinoma found it to be inactive at the administered dose. However, this study did not involve this compound.
Autoimmune Diseases
No specific studies on the application of this compound in autoimmune diseases were identified. Research has been conducted on the parent compound, 13-cis-retinoic acid, which has been shown to possess immunosuppressive properties. In one study, 13-cis-retinoic acid was able to prevent experimental autoimmune encephalomyelitis in rats, a model for autoimmune disease, by suppressing T cell-mediated immunity. This suggests a potential mechanism by which related retinoids might influence autoimmune processes, but direct evidence for this compound is lacking.
Metabolic Diseases
There is no direct research available on the use of this compound in the context of metabolic diseases. The existing body of research focuses on the metabolic pathways of 13-cis-retinoic acid. It is well-established that 13-cis-retinoic acid is metabolized in humans to 4-oxo-13-cis-retinoic acid, which is its major metabolite found in the blood. The formation of 4-oxo-13-cis-retinoic acid from 13-cis-retinoic acid is a significant metabolic step, primarily catalyzed by the CYP3A4 enzyme. While this highlights the metabolic relevance of the 4-oxo form, studies investigating the therapeutic application of its methyl ester, this compound, in metabolic diseases have not been reported in the available literature.
Preclinical and Clinical Research Methodologies
In Vitro Studies
In vitro research has been instrumental in characterizing the cellular and molecular mechanisms of action of 4-oxo-13-cis-retinoic acid, a major metabolite of 13-cis-retinoic acid. These studies provide foundational knowledge that is often extrapolated to its methyl ester derivative, Methyl 13-cis-4-Oxoretinoate.
Cell differentiation assays are pivotal in determining the ability of a compound to induce maturation in cancer cells, a key therapeutic goal in malignancies like neuroblastoma.
Neuroblastoma Cell Lines: Research has demonstrated that 4-oxo-13-cis-retinoic acid is a potent inducer of differentiation in various human neuroblastoma cell lines. This activity is comparable to that of its precursor, 13-cis-retinoic acid. Studies have utilized a range of both MYCN-amplified (e.g., SMS-KCNR, SMS-KCN, SMS-KANR, SK-N-BE(2)) and non-MYCN-amplified (e.g., CHLA-79, CHLA-20, SMS-LHN) neuroblastoma cell lines to assess the compound's efficacy. nih.gov
A key hallmark of neuronal differentiation in these assays is the promotion of neurite outgrowth. Treatment with 4-oxo-13-cis-retinoic acid has been shown to induce the development of these neurites, indicating a shift towards a more mature neuronal phenotype. nih.govnih.gov The effects on differentiation have been observed to be of a similar magnitude to those induced by 13-cis-retinoic acid. nih.gov
Table 1: Effects of 4-oxo-13-cis-retinoic acid on Neuroblastoma Cell Differentiation
| Cell Line Type | Example Cell Lines | Observed Effect | Reference |
| MYCN-amplified | SMS-KCNR, SMS-KCN, SMS-KANR, SK-N-BE(2) | Induction of differentiation and neurite outgrowth | nih.gov |
| Non-MYCN-amplified | CHLA-79, CHLA-20, SMS-LHN | Induction of differentiation and neurite outgrowth | nih.gov |
In conjunction with inducing differentiation, inhibiting the uncontrolled proliferation of cancer cells is a primary objective of targeted therapies. The anti-proliferative effects of 4-oxo-13-cis-retinoic acid have been evaluated using sophisticated assay techniques.
DIMSCAN Assay: The DIMSCAN (Digital Image Microscopy-based Cytotoxicity Assay) method has been employed to quantify the inhibition of cell proliferation in human neuroblastoma cell lines treated with 4-oxo-13-cis-retinoic acid. This fluorescence-based assay provides a high-throughput and sensitive measurement of viable cell numbers. Studies using DIMSCAN have confirmed that 4-oxo-13-cis-retinoic acid effectively inhibits the proliferation of neuroblastoma cells, with an efficacy comparable to that of 13-cis-retinoic acid. nih.gov
Table 2: Anti-proliferative Activity of 4-oxo-13-cis-retinoic acid in Neuroblastoma Cell Lines
| Assay Method | Finding | Reference |
| DIMSCAN | Inhibition of cell proliferation, equi-effective to 13-cis-retinoic acid | nih.gov |
| Flow Cytometry | Induction of G1 cell cycle arrest | nih.gov |
To understand the molecular pathways through which this compound and its related compounds exert their effects, researchers have analyzed changes in gene and protein expression.
RT-PCR (Reverse Transcription Polymerase Chain Reaction): RT-PCR has been used to measure the mRNA levels of key genes involved in retinoid signaling and neuroblastoma pathogenesis. Treatment of neuroblastoma cells with 4-oxo-13-cis-retinoic acid has been shown to increase the expression of Retinoic Acid Receptor-β (RAR-β). nih.gov RAR-β is a tumor suppressor gene that is often silenced in cancer, and its re-expression is a key mechanism of retinoid-induced differentiation and growth arrest. Conversely, the expression of the MYCN oncogene, a driver of neuroblastoma progression, is decreased at the transcriptional level following treatment with 4-oxo-13-cis-retinoic acid. nih.govnih.gov
Immunoblotting: Immunoblotting, or Western blotting, has confirmed the findings from RT-PCR at the protein level. These analyses have shown that 4-oxo-13-cis-retinoic acid treatment leads to an increase in the protein levels of RAR-β and a decrease in the MYCN oncoprotein in neuroblastoma cell lines. nih.gov Furthermore, an increased expression of neuronal markers such as NeuN and Map2c has been observed, corroborating the differentiation-inducing effects of the compound. nih.gov
Table 3: Modulation of Gene and Protein Expression by 4-oxo-13-cis-retinoic acid in Neuroblastoma Cells
| Target Gene/Protein | Method | Effect | Reference |
| RAR-β | RT-PCR, Immunoblotting | Upregulation | nih.gov |
| MYCN | RT-PCR, Immunoblotting | Downregulation | nih.govnih.gov |
| NeuN | Not specified | Upregulation | nih.gov |
| Map2c | Not specified | Upregulation | nih.gov |
The biological activity of retinoids is mediated through their binding to nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Fluorescence competition binding assays are a modern approach to determine the binding affinity of unlabelled compounds for these receptors. nih.gov This method relies on the displacement of a fluorescently tagged ligand from the receptor's binding pocket by a competitor compound.
While specific fluorescence competition binding data for this compound is limited, studies on the parent compound, 4-oxo-all-trans-retinoic acid, using radioligand binding assays, provide insight into its receptor affinity. These studies have shown that 4-oxo-all-trans-retinoic acid can bind to RARα, RARβ, and RARγ with IC50 values of 59, 50, and 142 nM, respectively. caymanchem.com It is thought that 4-oxo metabolites of retinoic acid isomers possess strong transcriptional regulatory activity. nih.gov Notably, 13-cis-retinoic acid itself has a low binding affinity for both CRABPs and RARs. oup.com
In Vivo Animal Models
In vivo animal models are essential for evaluating the systemic effects, efficacy, and potential for chemoprevention of novel compounds in a living organism.
Mouse models of skin carcinogenesis have been widely used to study the effects of retinoids on tumor development. These models typically involve a two-stage process of initiation with a carcinogen followed by promotion with a tumor-promoting agent.
While direct studies on the chemopreventive effects of this compound in mouse models of carcinogenesis are not extensively documented, research on 13-cis-retinoic acid provides valuable context. In studies using the two-stage mouse skin carcinogenesis model, topical pretreatment with 13-cis-retinoic acid did not affect tumor initiation by carcinogens like benzo[a]pyrene (B130552) (BaP) or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov Similarly, it did not alter anthralin-induced tumor promotion. nih.gov
Neuroblastoma Xenograft Models
Neuroblastoma xenograft models are a cornerstone in the preclinical evaluation of potential therapeutic agents. In the context of retinoid research, these models involve the transplantation of human neuroblastoma cells into immunocompromised mice, which then develop tumors. These models are instrumental for studying the in vivo effects of compounds like this compound.
Given that this compound is a metabolite of 13-cis-retinoic acid (isotretinoin), a drug used in the treatment of high-risk neuroblastoma, xenograft models are critical for understanding its specific contribution to the therapeutic effects observed with the parent compound. mdpi.com Experiments can be designed to compare the efficacy of isotretinoin (B22099) directly with that of its metabolites, including 4-oxo-isotretinoin, to determine their relative potency and potential as standalone therapies. mdpi.com
The table below summarizes the typical application of xenograft models in retinoid research for neuroblastoma.
| Model Component | Description |
| Animal Model | Immunocompromised mice (e.g., athymic nude or SCID mice) |
| Cell Lines | Human neuroblastoma cell lines (with and without MYCN amplification) |
| Tumor Induction | Subcutaneous or orthotopic injection of neuroblastoma cells |
| Treatment | Administration of retinoids, chemotherapeutic agents, or combinations |
| Efficacy Endpoints | Tumor volume measurement, survival analysis, histological analysis |
Glaucoma Models for Retinoid X Receptor Modulation
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs). mq.edu.aunih.gov Preclinical research utilizes various animal models to mimic the pathology of glaucoma and to test potential neuroprotective strategies. One promising avenue of research involves the modulation of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in neuronal survival. mq.edu.aunih.gov
Experimental models of glaucoma often involve inducing high intraocular pressure (IOP) in one eye of an animal, typically a mouse or rat, to simulate the primary risk factor for the disease in humans. nih.gov Researchers then investigate the therapeutic potential of compounds that can activate RXR. For example, studies have shown that treatment with an RXR agonist can protect inner retinal function and structure in a high-IOP glaucoma model. nih.gov This neuroprotective effect is often associated with the reduction of endoplasmic reticulum (ER) stress and a decrease in glial cell activation, which are key pathological features of glaucoma. nih.gov
While direct studies on this compound in glaucoma models are not extensively documented, its structural similarity to other retinoids that modulate RXR activity suggests its potential for investigation in this area. wikipedia.org The methodologies employed in these studies typically involve:
Induction of experimental glaucoma.
Administration of the test compound (e.g., via intravitreal injections).
Assessment of RGC survival and function through techniques such as electroretinography and histological analysis of retinal layers.
Molecular analysis of retinal tissue to measure markers of ER stress and glial activation.
The findings from such studies with other RXR agonists provide a strong rationale for exploring the neuroprotective effects of this compound in preclinical glaucoma models.
Neuroplasticity and Cognitive Function Assessment
Retinoids are known to play a significant role in the central nervous system, influencing processes such as neuroplasticity, learning, and memory. Consequently, preclinical and clinical studies are designed to assess the impact of retinoid administration on cognitive function. While specific research on this compound in this domain is limited, the methodologies used for other retinoids provide a framework for future investigations.
In animal models, the assessment of cognitive function often involves behavioral tests that measure different aspects of learning and memory. For example, studies on the effects of chronic 13-cis-retinoic acid administration have utilized tests to evaluate depression-like behavior and its correlation with neuronal activity in specific brain regions like the hippocampus. researchgate.net
To investigate the underlying mechanisms of retinoid-induced changes in cognitive function, researchers employ a variety of techniques to assess neuroplasticity. These can include:
Electrophysiological recordings to measure synaptic activity and long-term potentiation, a cellular correlate of learning and memory.
Immunohistochemistry and molecular biology techniques to examine changes in protein expression related to synaptic function and neurogenesis.
Neuroimaging techniques , such as functional magnetic resonance imaging (fMRI) in human studies, to assess changes in brain activity and connectivity in response to cognitive tasks. nih.gov
In human clinical trials investigating cognitive enhancement, a battery of standardized neuropsychological tests is used to evaluate different cognitive domains, such as memory, attention, and executive function. nih.gov These assessments are crucial for determining the therapeutic potential of compounds aimed at improving cognitive function in conditions like mild cognitive impairment. doi.orgnih.gov
Analytical Techniques for Retinoid Research
HPLC/UV for Metabolism and Uptake Studies
High-Performance Liquid Chromatography with Ultraviolet (HPLC/UV) detection is a widely used analytical technique for the separation, identification, and quantification of retinoids and their metabolites in biological samples. This method is particularly valuable for studying the metabolism and cellular uptake of compounds like this compound.
The principle of HPLC involves passing a sample through a column packed with a stationary phase. The different components of the sample interact differently with the stationary phase, causing them to separate as they are carried through the column by a liquid mobile phase. The separated components are then detected by a UV detector, which measures the absorbance of UV light at a specific wavelength characteristic of the retinoid being analyzed.
In the context of metabolism studies, HPLC/UV can be used to track the conversion of a parent compound, such as 13-cis-retinoic acid, into its various metabolites, including 13-cis-4-oxoretinoic acid, in plasma or tissue samples over time. nih.govnih.gov For cellular uptake studies, this technique can quantify the amount of the retinoid that has entered the cells after a specific incubation period.
The table below outlines the key parameters of a typical HPLC/UV method for retinoid analysis. researchgate.net
| Parameter | Description |
| Stationary Phase | Typically a reversed-phase C18 column |
| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer |
| Detection | UV absorbance at a wavelength around 340-360 nm for many retinoids |
| Quantification | Based on the peak area of the analyte compared to a standard curve |
UHPLC-MS/MS for Retinoid Quantitation
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific analytical technique for the quantification of retinoids, including this compound, in complex biological matrices. This method offers significant advantages over traditional HPLC/UV, particularly in terms of lower detection limits and greater specificity.
UHPLC utilizes smaller particle sizes in the chromatography column, allowing for higher pressure and faster, more efficient separations compared to conventional HPLC. The separated analytes are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This multiple reaction monitoring (MRM) mode provides a high degree of selectivity, minimizing interference from other components in the sample. mdpi.com
This technique is particularly useful for quantifying low-abundance endogenous retinoids or for pharmacokinetic studies where precise concentration measurements are required. The high sensitivity of UHPLC-MS/MS allows for the analysis of small sample volumes, which is a significant advantage in preclinical and clinical research. mdpi.com
Confocal Microscopy for Cellular Morphology
Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of cells and tissues. In retinoid research, it is an invaluable tool for studying the effects of compounds like this compound on cellular morphology and the subcellular localization of specific proteins.
This technique works by using a focused laser beam to excite fluorescent molecules within a specific focal plane of the sample. A pinhole aperture is used to block out-of-focus light, resulting in a sharp, clear image of a single optical section. By acquiring a series of these optical sections at different depths, a 3D reconstruction of the sample can be generated. oup.comdntb.gov.uaresearchgate.net
In the context of retinoid research, confocal microscopy can be used to:
Visualize changes in cell shape, size, and organization following treatment with a retinoid. oup.com
Determine the subcellular localization of retinoid receptors (RAR and RXR) and other target proteins.
Investigate the effects of retinoids on the cytoskeleton and other cellular structures using fluorescently labeled antibodies or probes.
Monitor dynamic cellular processes, such as cell differentiation and apoptosis, in response to retinoid treatment.
For example, studies have used confocal microscopy to examine the fine structure of the human retina and to identify specific cell types within its complex layers, which is crucial for understanding the effects of retinoids in ocular research. researchgate.net
Fourier Transform Infrared Microspectroscopy (FT-IRMS) for Cell Differentiation
Fourier Transform Infrared (FT-IR) Microspectroscopy is a powerful, non-destructive technique used to analyze the biochemical composition of cells and tissues at a molecular level. This method measures the vibrations of chemical bonds within molecules upon absorption of infrared light, generating a unique spectral fingerprint that reflects the cellular content of lipids, proteins, nucleic acids, and carbohydrates.
In the context of cell differentiation induced by retinoids, FT-IRMS can be employed to monitor the subtle biochemical changes that occur as cells transition from a pluripotent or progenitor state to a more specialized phenotype. For instance, studies on other retinoids have shown that FT-IRMS can detect alterations in:
Protein Secondary Structure: Changes in the amide I and II bands of the infrared spectrum can indicate shifts in the relative proportions of α-helices and β-sheets in cellular proteins, which often accompany differentiation.
Lipid Composition: Modifications in the spectral regions corresponding to C-H stretching vibrations can reveal changes in the lipid profile of cell membranes, a common feature of cellular maturation.
Nucleic Acid Content: Variations in the phosphodiester backbone and sugar-phosphate vibrations of DNA and RNA can be tracked, providing insights into transcriptional and translational activity during differentiation.
A hypothetical application of FT-IRMS to study the effects of this compound on a cell line would involve acquiring spectra from cells at various time points after treatment. By comparing these spectra to untreated control cells, specific spectral biomarkers of differentiation could be identified.
Hypothetical FT-IRMS Data for Monitoring Cell Differentiation
| Spectral Region (cm⁻¹) | Molecular Assignment | Expected Change upon Differentiation |
| ~1655 | Amide I (α-helix) | Increase/Decrease |
| ~1630 | Amide I (β-sheet) | Increase/Decrease |
| ~2850-3000 | C-H stretching (Lipids) | Shift in peak position and intensity |
| ~1080 & ~1240 | Phosphodiester groups (Nucleic Acids) | Change in intensity |
Circular Dichroism (CD) Spectroscopy for Stereochemistry
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exquisitely sensitive to the three-dimensional structure of molecules, making it an invaluable tool for determining the stereochemistry and conformational properties of chiral compounds like this compound.
The stereochemistry of the polyene chain and any chiral centers in the cyclohexenyl ring of this compound would give rise to a characteristic CD spectrum. The sign and magnitude of the CD signals (Cotton effects) are directly related to the spatial arrangement of the atoms in the molecule.
Theoretical applications of CD spectroscopy for this compound would include:
Confirmation of Stereoisomers: Comparing the CD spectrum of a synthesized batch of this compound to a reference standard or to spectra predicted by quantum chemical calculations could confirm its specific cis/trans configuration.
Binding Interactions: If this compound binds to a chiral macromolecule, such as a receptor protein, an induced CD spectrum may be observed, providing information about the binding event and the conformation of the ligand in the bound state.
Computational Studies and Molecular Docking
Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These methods are crucial in drug discovery and molecular biology to understand the mechanism of action of a compound.
Molecular docking simulations would aim to predict the preferred binding orientation and affinity of this compound to the ligand-binding pockets of its putative protein targets, such as nuclear receptors like the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand Structure: Building a 3D model of this compound and optimizing its geometry.
Preparation of the Receptor Structure: Obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank).
Docking Simulation: Using a docking algorithm to systematically explore the possible binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
These computational studies could provide valuable hypotheses about which cellular proteins this compound interacts with and the structural basis for these interactions, guiding further experimental validation.
Hypothetical Molecular Docking Results for this compound with a Nuclear Receptor
| Parameter | Description | Hypothetical Value |
| Binding Affinity (ΔG) | Estimated free energy of binding. A more negative value indicates stronger binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor's binding pocket that form significant interactions with the ligand. | Arg278, Ser289, Phe313 |
| Types of Interactions | The nature of the chemical bonds and contacts between the ligand and the receptor. | Hydrogen bond with Ser289, Pi-pi stacking with Phe313 |
Future Directions and Research Gaps
Development of Receptor-Selective Modulators with Improved Pharmacological Properties
A significant research gap exists in the development of receptor-selective modulators derived from or inspired by the structure of Methyl 13-cis-4-Oxoretinoate. The biological activities of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with α, β, and γ subtypes. The diverse expression patterns of these receptor subtypes in different tissues underscore the potential for developing selective modulators that could target specific biological processes with greater precision and fewer side effects.
While the parent compound, 4-oxo-retinoic acid, is known to be a biologically active metabolite of retinoic acid with the ability to regulate gene transcription, its specific affinity and selectivity for different RAR and RXR subtypes are not fully characterized. nih.govnih.gov Research has shown that even subtle structural modifications to retinoid molecules can significantly alter their receptor binding profiles and subsequent pharmacological effects. Therefore, future research should focus on:
Synthesis of Analogs: The synthesis of a library of analogs based on the this compound scaffold could be a promising avenue. Modifications to the cyclohexenyl ring, the polyene chain, and the methyl ester group could yield compounds with enhanced selectivity for specific RAR or RXR subtypes.
Receptor Binding and Activation Assays: Comprehensive in vitro studies are required to determine the binding affinities and activation profiles of this compound and its synthetic analogs for each of the RAR and RXR subtypes.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies would be instrumental in identifying the key structural features of the this compound molecule that govern its interaction with retinoid receptors. This knowledge would be invaluable for the rational design of next-generation receptor-selective modulators.
The development of such selective modulators could pave the way for more targeted therapeutic interventions in areas where retinoid signaling is crucial, including dermatology, oncology, and developmental biology.
Exploration of Synergistic Effects with Other Therapeutic Agents
The potential synergistic effects of this compound with other therapeutic agents represent a significant and unexplored area of research. Combination therapies are increasingly becoming a cornerstone of treatment for complex diseases like cancer, often leading to enhanced efficacy and reduced drug resistance. While studies have demonstrated the synergistic anti-tumor activity of 13-cis-retinoic acid with arachidonic acid cascade inhibitors and histone deacetylase inhibitors in preclinical models, no such investigations have been conducted specifically with this compound. nih.govmssm.edu
Future research in this domain should include:
In Vitro Combination Studies: Systematic in vitro screening of this compound in combination with a panel of existing therapeutic agents, such as chemotherapeutic drugs, targeted therapies, and immunomodulators, across various cell lines (e.g., cancer cell lines, immune cells).
Investigation of Molecular Mechanisms: Should synergistic effects be identified, further studies will be necessary to unravel the underlying molecular mechanisms. This could involve investigating the impact of the combination on cell cycle regulation, apoptosis, signal transduction pathways, and the tumor microenvironment.
Preclinical In Vivo Models: Promising combinations identified in vitro should be validated in preclinical animal models of relevant diseases to assess their in vivo efficacy and safety.
The exploration of combination therapies involving this compound could unlock new therapeutic strategies with improved outcomes for patients.
Advanced Understanding of Epigenetic Regulation by Retinoids
Retinoids are known to exert profound effects on gene expression through epigenetic modifications, including histone modifications and DNA methylation. babraham.ac.uk These epigenetic changes can lead to long-term alterations in cellular function and differentiation. However, the specific role of this compound in the epigenetic landscape is completely unknown.
To address this research gap, future investigations should focus on:
Histone Modification Profiling: Studies are needed to determine whether this compound can induce changes in histone modifications, such as acetylation and methylation, at the promoter and enhancer regions of target genes. Techniques like chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) could be employed to map these modifications genome-wide.
DNA Methylation Analysis: It is crucial to investigate the impact of this compound on DNA methylation patterns. This includes assessing both global DNA methylation levels and site-specific methylation changes at CpG islands of key regulatory genes.
Enzymatic Activity Assays: Research should also explore the effect of this compound on the activity of enzymes involved in epigenetic regulation, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and Ten-Eleven Translocation (TET) enzymes.
A deeper understanding of how this compound influences the epigenome could reveal novel mechanisms of retinoid action and identify new therapeutic targets.
Investigation of Cross-talking Mechanisms in Cellular Methylation
Cellular signaling pathways are intricately interconnected, and the cross-talk between different pathways is essential for maintaining cellular homeostasis. The retinoid signaling pathway is known to interact with other major signaling pathways, but the specific involvement of this compound in these cross-talking mechanisms, particularly in the context of cellular methylation, is a significant research gap.
Future research should aim to:
Identify Interacting Signaling Pathways: Investigate the potential cross-talk between the signaling cascade initiated by this compound and other key pathways involved in cellular methylation, such as the one-carbon metabolism pathway which provides the methyl donor S-adenosylmethionine (SAM).
Elucidate Molecular Mechanisms of Cross-talk: Once interacting pathways are identified, the molecular basis of this cross-talk needs to be elucidated. This could involve studying the effects of this compound on the expression and activity of key components of these pathways.
Functional Consequences of Cross-talk: It is important to understand the functional consequences of this cross-talk. For instance, does the interaction between this compound signaling and cellular methylation pathways influence cell fate decisions, such as differentiation, proliferation, or apoptosis?
Q & A
Q. What gaps exist in the current literature on this compound, and how can new studies address them?
- Methodological Answer : Current gaps include unclear metabolic fate in non-hepatic tissues and receptor-specific effects. Design tracer studies with ¹³C-labeled compounds to map tissue-specific metabolism. Use single-cell RNA sequencing to identify cell subtypes responsive to the compound, integrating multi-omics datasets to resolve pathway crosstalk .
Q. How can researchers ensure reproducibility when replicating in vitro studies involving this compound?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw HPLC/MS data in public repositories (e.g., MetaboLights). Document cell culture conditions (e.g., serum-free media to avoid retinoid contamination) and use certified reference materials (CRMs) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
